Sodium N-(2-aminoethyl)-beta-alaninate

Description

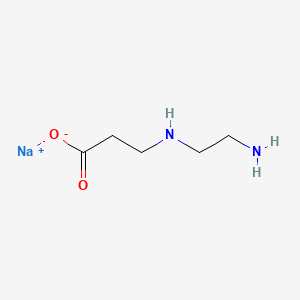

Sodium N-(2-aminoethyl)-beta-alaninate: is a chemical compound with the molecular formula C5H11N2NaO2. It is a derivative of beta-alanine, where the amino group is substituted with an ethylamine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No. |

84434-12-8 |

|---|---|

Molecular Formula |

C5H12N2NaO2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

sodium;3-(2-aminoethylamino)propanoate |

InChI |

InChI=1S/C5H12N2O2.Na/c6-2-4-7-3-1-5(8)9;/h7H,1-4,6H2,(H,8,9); |

InChI Key |

GXBZCBZKYYCMLL-UHFFFAOYSA-N |

SMILES |

C(CNCCN)C(=O)[O-].[Na+] |

Canonical SMILES |

C(CNCCN)C(=O)O.[Na] |

Other CAS No. |

84434-12-8 |

Pictograms |

Corrosive; Irritant |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Beta-Alanine and 2-Aminoethanol

One common synthetic approach is the direct reaction between beta-alanine and 2-aminoethanol in the presence of sodium hydroxide. This reaction proceeds under mild heating conditions (60–70°C) and involves:

- Mixing beta-alanine and 2-aminoethanol with sodium hydroxide as a base.

- Heating the mixture to promote substitution forming the sodium salt.

- Purification by filtration and crystallization to isolate the pure this compound.

This method is straightforward and scalable for industrial applications, yielding a product suitable for scientific use.

Synthesis via Beta-Aminopropionitrile Hydrolysis and Saponification

An alternative and industrially significant method involves the preparation of sodium beta-alaninate (a close precursor) from beta-aminopropionitrile through alkaline hydrolysis and saponification:

- Beta-aminopropionitrile is reacted with aqueous sodium hydroxide in a stainless steel reactor at elevated temperatures (90–95°C).

- Ammonia generated during the reaction is absorbed using a scrubbing tower with 10% aqueous sulfuric acid.

- The reaction mixture is refluxed to drive hydrolysis to completion.

- Water is removed by distillation, and the product is concentrated using membrane evaporation under reduced pressure and controlled temperature (around 150–160°C).

- The concentrated sodium beta-alaninate is dissolved in methanol at low temperature (5°C) to obtain a methanol solution of the sodium salt.

- Drying steps are employed to reduce water content to below 1%, ensuring high purity.

This process achieves high conversion rates (up to 99% in some steps) and involves detailed control of parameters such as pressure, temperature, and nitrogen flow during membrane evaporation to optimize yield and purity.

Multi-Step Synthesis from Methyl Cyanoacetate Derivatives

More complex syntheses involve preparing 2-aminoethyl derivatives of beta-amino acids starting from methyl cyanoacetate:

- Dialkylation of cyanoacetate esters with N-Boc ethylene diamine or ethylene diamine as solvent.

- Chemoselective reduction of nitrile groups using catalysts like RANEY® Nickel under hydrogen pressure or transfer hydrogenation conditions.

- Aminolysis of methyl esters with ethylene diamine to yield 2-aminoethyl cyano amides.

- Subsequent purification and isolation steps.

This method allows for the preparation of substituted beta-amino amides with high efficiency and scalability, although it is more complex and requires chromatographic purification in some cases.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Purification Techniques | Yield/Purity Notes | Scale Suitability |

|---|---|---|---|---|---|

| Direct reaction of beta-alanine and 2-aminoethanol | Beta-alanine, 2-aminoethanol, NaOH | 60–70°C, mild heating | Filtration, crystallization | High purity, straightforward synthesis | Laboratory to industrial |

| Hydrolysis of beta-aminopropionitrile | Beta-aminopropionitrile, NaOH | 90–95°C, reflux, membrane evaporation | Membrane evaporation, methanol dissolution, drying | Up to 99% conversion, water <1% | Industrial scale |

| Multi-step synthesis from methyl cyanoacetate | Methyl cyanoacetate, ethylene diamine, RANEY® Ni catalyst | Hydrogenation (8–10 bar), aminolysis | Chromatography, precipitation | Efficient but requires purification | Laboratory to pilot scale |

Detailed Research Findings and Notes

- The direct reaction method is preferred for simplicity and moderate scale synthesis, producing this compound with good purity without extensive purification.

- The beta-aminopropionitrile hydrolysis method is optimized for industrial production, with detailed parameters for membrane evaporation and drying to minimize impurities such as di-(2-carboxyethyl)-amine and beta-alanyl-beta-alanine, which can affect downstream applications.

- The multi-step cyanoacetate-based synthesis allows for structural modifications and the introduction of substituents, but involves more complex reaction sequences and purification steps, which may limit its industrial scalability.

- Impurities such as imino-di-propionic acid and dipeptides are critical to monitor, especially when the sodium salt is used for pharmaceutical intermediates like pantothenate derivatives.

- Control of water content during drying and solvent dissolution steps is essential to ensure product quality and stability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium N-(2-aminoethyl)-beta-alaninate can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium N-(2-aminoethyl)-beta-alaninate is used as a building block in the synthesis of more complex molecules. It is also employed in the preparation of various coordination compounds and catalysts.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in metabolic pathways.

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also employed as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of Sodium N-(2-aminoethyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also participate in enzymatic reactions, where it serves as a substrate or inhibitor.

Comparison with Similar Compounds

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)-glycine

- N-(2-aminoethyl)-2-aminoethoxylate

Comparison: Sodium N-(2-aminoethyl)-beta-alaninate is unique due to its specific structure and reactivity. Compared to N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, it has a simpler structure and different functional groups, leading to distinct chemical properties and applications. N-(2-aminoethyl)-glycine and N-(2-aminoethyl)-2-aminoethoxylate also differ in their chemical structures and reactivity, making this compound a valuable compound in its own right.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Sodium N-(2-aminoethyl)-beta-alaninate, and how can researchers validate purity and structural integrity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving beta-alanine and ethylenediamine derivatives. Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (111.07501 g/mol) and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) is critical for structural confirmation, particularly to distinguish between aminoethyl and carboxylate groups.

Q. How does this compound interact with GABA receptors, and what experimental models are used to study this interaction?

- Methodological Answer : The compound acts as a potential GABA analog due to structural similarity. In vitro electrophysiological assays (e.g., patch-clamp studies on neuronal cultures) or radioligand binding assays using H-GABA can quantify receptor affinity. False neurotransmission activity, as observed in vivo, may be tested via microdialysis in rodent models to measure extracellular GABA levels .

Q. What analytical techniques are recommended for characterizing the physical properties of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for determining thermal stability. For example, decomposition temperatures above 300°C (observed in structurally similar compounds like N-(2-aminoethyl)-oleamide gels) suggest robust thermal resistance . Boiling points (e.g., 237.1°C for sodium beta-alaninate) can be validated via dynamic vapor pressure measurements .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s role in nucleic acid recognition or strand displacement?

- Methodological Answer : Inspired by polyamide nucleic acid (PNA) studies, researchers can synthesize PNA-like oligomers incorporating this compound. Fluorescence resonance energy transfer (FRET) assays or surface plasmon resonance (SPR) can quantify hybridization kinetics with complementary DNA/RNA strands. Strand displacement efficiency can be measured via gel electrophoresis or qPCR .

Q. What strategies resolve contradictions in data regarding the compound’s efficacy as a neurotransmitter analog?

- Methodological Answer : Conflicting results (e.g., variable receptor binding affinity) may arise from differences in experimental models (e.g., cell type, species). Meta-analysis of published datasets, combined with controlled in vivo/in vitro comparisons (e.g., using CRISPR-edited GABA receptor isoforms), can isolate confounding variables. Statistical tools like multivariate regression or Bayesian inference improve reproducibility .

Q. How can advanced spectroscopic methods elucidate the compound’s interactions with biomacromolecules?

- Methodological Answer : Cryogenic electron microscopy (cryo-EM) or X-ray crystallography can resolve binding sites in protein complexes. For dynamic interactions, time-resolved Fourier-transform infrared (FTIR) spectroscopy or circular dichroism (CD) monitors conformational changes in real time. Solid-state NMR is ideal for studying membrane-bound receptor interactions .

Data Analysis and Reporting

Q. What standardized protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies involving this compound?

- Methodological Answer : Adopt metadata templates (e.g., ISA-Tab) to document synthesis conditions, analytical parameters (e.g., HPLC gradients, NMR frequencies), and raw datasets. Platforms like Zenodo or Figshare enable public archiving. For thermal analysis, report TGA/DSC heating rates (e.g., 10°C/min) and atmosphere controls (e.g., N) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.